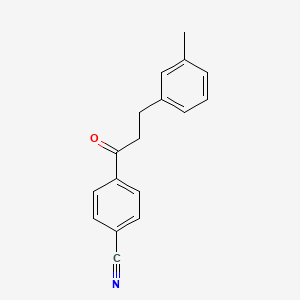

4'-Cyano-3-(3-methylphenyl)propiophenone

Description

Contextualizing Propiophenone (B1677668) Derivatives in Advanced Organic Synthesis

Propiophenone and its derivatives are a class of aromatic ketones that serve as highly versatile intermediates in organic synthesis. 4-methylpropiophenone.comcymitquimica.com The basic structure, consisting of a phenyl ring attached to a propanone group, provides a robust scaffold that can be modified through various chemical reactions. cymitquimica.comwikipedia.org These compounds are frequently employed as starting materials or key building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals. cymitquimica.comontosight.aimanavchem.com

The utility of propiophenone derivatives stems from the reactivity of the ketone's carbonyl group and the adjacent alpha-carbon, as well as the potential for substitution on the aromatic ring. This allows for a wide range of chemical transformations. Propiophenone derivatives are integral to the synthesis of numerous pharmaceutical compounds, particularly those targeting the central nervous system. manavchem.com For instance, the propiophenone moiety is a structural component of bupropion (B1668061), an aminoketone class antidepressant, and is used in the synthesis of various ketoamphetamines. manavchem.com Furthermore, certain derivatives, such as 4-hydroxypropiophenone (paroxypropione), are used as beta-adrenergic antagonists for treating conditions like hypertension and anxiety. manavchem.com

Table 1: General Properties of Propiophenone (Parent Compound)

| Property | Value |

|---|---|

| IUPAC Name | 1-Phenylpropan-1-one |

| Chemical Formula | C₉H₁₀O |

| Molar Mass | 134.18 g·mol⁻¹ |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 218 °C |

| Solubility in Water | Insoluble |

This table presents general data for the parent compound, propiophenone, to provide context for its derivatives. cymitquimica.comwikipedia.org

Significance of Cyano-Substituted Aromatic Systems in Chemical Discovery

The incorporation of a cyano (-C≡N), or nitrile, group onto an aromatic system is a critical strategy in chemical discovery, particularly within medicinal chemistry. The nitrile group is a unique functional group that can significantly influence a molecule's physicochemical and biological properties. nih.gov Its strong electron-withdrawing nature, linearity, and ability to act as a hydrogen bond acceptor make it a valuable "pharmacophore" in drug design. nih.govnih.gov

In drug development, nitrile groups can enhance the binding affinity of a molecule to its biological target through hydrogen bonding and π–π interactions. nih.gov This functional group can also improve a compound's pharmacokinetic profile by increasing its metabolic stability. nih.gov The release of cyanide from aromatic nitriles is generally not observed, making them safe for therapeutic applications. nih.gov The position and substitution pattern of the nitrile group can be modified to fine-tune the potency and selectivity of a drug candidate, highlighting its importance as a key tool for medicinal chemists. nih.gov Research has demonstrated the utility of cyano-substituted aromatic compounds in the development of potent anticancer and anti-inflammatory agents. nih.govacs.org

Scope and Relevance of Research on Substituted Propiophenone Scaffolds as Building Blocks

Substituted propiophenone scaffolds are foundational structures in the construction of diverse molecular libraries for chemical and biological screening. A "scaffold" refers to a core molecular framework that can be systematically decorated with various functional groups to generate a family of related compounds. Propiophenone provides a privileged scaffold due to its synthetic accessibility and the presence of multiple sites for chemical modification. unife.it

The use of such scaffolds is central to Diversity-Oriented Synthesis (DOS), a strategy aimed at creating collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govmdpi.com By starting with a common core like a substituted propiophenone, chemists can efficiently generate numerous analogs with varied properties. mdpi.com This approach accelerates the discovery of lead compounds for new therapeutics. nih.gov The relevance of these scaffolds is underscored by their presence in a wide array of bioactive natural products and synthetic drugs. manavchem.commdpi.com Research into building blocks like 4'-Cyano-3-(3-methylphenyl)propiophenone is driven by the need to expand the available chemical space for discovering molecules with novel functions and applications. nih.gov

Table 2: Significance of Functional Groups in this compound

| Functional Group | Significance in Chemical Synthesis and Research |

|---|---|

| Propiophenone Core | Versatile scaffold for synthesizing complex molecules, particularly pharmaceuticals. 4-methylpropiophenone.commanavchem.com |

| Cyano Group (-CN) | Enhances metabolic stability and target binding affinity in drug design; key pharmacophore. nih.govnih.gov |

| Methylphenyl Group | Modifies steric and electronic properties, influencing molecular interactions and reactivity. |

Properties

IUPAC Name |

4-[3-(3-methylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-3-2-4-14(11-13)7-10-17(19)16-8-5-15(12-18)6-9-16/h2-6,8-9,11H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBAVIDYAXOZTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644063 | |

| Record name | 4-[3-(3-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-47-1 | |

| Record name | 4-[3-(3-Methylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Structural Elucidation and Spectroscopic Characterization of 4 Cyano 3 3 Methylphenyl Propiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone of organic chemistry, providing unparalleled insight into the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

A hypothetical ¹H-NMR spectrum of 4'-Cyano-3-(3-methylphenyl)propiophenone would be expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the 4-cyanophenyl and 3-methylphenyl rings would likely appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons adjacent to the carbonyl group and the other methylene group in the propyl chain would present as triplets, while the methyl group on the tolyl ring would be a singlet in the upfield region (around 2.3-2.5 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum would complement the ¹H-NMR data by identifying all unique carbon atoms. Key signals would include the carbonyl carbon (typically >190 ppm), the nitrile carbon (around 118-120 ppm), and numerous signals for the aromatic and aliphatic carbons. The specific chemical shifts would be crucial for confirming the substitution patterns on the aromatic rings.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the adjacent methylene groups of the propiophenone (B1677668) chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular structure, such as connecting the propyl chain to both aromatic rings.

Without experimental data, detailed data tables for these NMR analyses cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be characterized by specific absorption bands indicating its key functional groups. A strong, sharp peak around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. A prominent absorption band between 1680-1700 cm⁻¹ would correspond to the stretching of the carbonyl (C=O) group of the ketone. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed, typically in the 2850-3100 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of two aromatic rings and a carbonyl group constitutes a conjugated system. This would be expected to result in one or more absorption maxima in the UV-Vis spectrum, likely in the 200-400 nm range, corresponding to π→π* and n→π* electronic transitions. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity would be key parameters to be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

HRMS is a powerful tool for determining the precise molecular weight and, consequently, the exact molecular formula of a compound. For this compound (C₁₇H₁₅NO), HRMS would provide a high-precision mass measurement that could confirm this formula. Furthermore, by analyzing the fragmentation pattern, one could elucidate the structure of the molecule by observing the characteristic cleavage points, such as the loss of the ethyl group or the cleavage at the carbonyl group (alpha-cleavage).

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Investigations

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsion angles, thereby offering a detailed picture of the molecular conformation. Furthermore, it elucidates the manner in which molecules pack together in a crystal lattice, revealing the intricate network of intermolecular interactions that govern the supramolecular assembly.

Single-Crystal X-ray Diffraction Studies of Propiophenone Derivatives

For analogous compounds, SC-XRD studies have successfully determined key structural parameters. reading.ac.ukmdpi.com It is anticipated that a similar analysis of this compound would reveal a non-planar conformation. The dihedral angle between the plane of the 4'-cyanophenyl ring and the plane of the 3-methylphenyl ring would be a critical parameter, influenced by the steric hindrance and electronic interactions of the substituents. The propiophenone backbone itself is expected to exhibit a gauche or eclipsed conformation concerning the relative orientation of the carbonyl group and the phenyl rings.

Table 1: Predicted Crystallographic Parameters for this compound Based on Analogous Structures

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Z (molecules/unit cell) | 4 |

Note: These are predicted values based on common crystal systems for organic molecules of similar size and complexity and should be confirmed by experimental data.

Analysis of Intermolecular Interactions and Supramolecular Assemblies Influenced by Cyano Groups

The presence of the cyano (C≡N) group is a determining factor in the supramolecular chemistry of this compound. researchgate.netnih.govmdpi.com The cyano group is a versatile functional group capable of participating in a variety of non-covalent interactions that direct the crystal packing. researchgate.netresearchgate.net

The primary interactions expected to be observed in the crystal structure include:

C–H···N Hydrogen Bonds: The nitrogen atom of the cyano group is a good hydrogen bond acceptor. Weak C–H···N hydrogen bonds involving aromatic or aliphatic C–H donors are anticipated to be a significant feature in the crystal packing, often leading to the formation of chains or networks of molecules. researchgate.net

C–H···O Hydrogen Bonds: The oxygen atom of the carbonyl group in the propiophenone moiety is another effective hydrogen bond acceptor. C–H···O interactions, similar to C–H···N bonds, will likely contribute to the stability of the crystal lattice. nih.gov

π–π Stacking Interactions: The two aromatic rings (4'-cyanophenyl and 3-methylphenyl) provide opportunities for π–π stacking interactions. These interactions, which can be either face-to-face or offset, are crucial in the formation of columnar or layered structures.

Dipole-Dipole Interactions: The significant dipole moment of the cyano group will lead to dipole-dipole interactions, which will influence the relative orientation of molecules within the crystal lattice to maximize electrostatic attraction.

Table 2: Summary of Potential Intermolecular Interactions

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | C-H (aromatic/aliphatic) | N (cyano) |

| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl) |

| π–π Stacking | 4'-cyanophenyl ring | 4'-cyanophenyl ring |

| π–π Stacking | 3-methylphenyl ring | 3-methylphenyl ring |

| π–π Stacking | 4'-cyanophenyl ring | 3-methylphenyl ring |

| Dipole-Dipole | Cyano group | Cyano group |

Computational and Theoretical Investigations of 4 Cyano 3 3 Methylphenyl Propiophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For a compound like 4'-Cyano-3-(3-methylphenyl)propiophenone, DFT calculations would typically be employed to determine key electronic properties. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate electron density maps, revealing the distribution of electrons within the molecule and highlighting regions susceptible to electrophilic or nucleophilic attack. Reactivity descriptors such as electronegativity, chemical hardness, and softness, which can be derived from the HOMO and LUMO energies, would provide a quantitative measure of the compound's reactivity.

Quantum Chemical Calculations for Conformational Analysis and Energetic Landscapes

The flexibility of the propiophenone (B1677668) backbone in this compound allows for multiple spatial arrangements of its atoms, known as conformers. Quantum chemical calculations are essential for performing a detailed conformational analysis. By systematically rotating the rotatable bonds, a potential energy surface can be mapped out. This process identifies the various stable conformers (local minima on the energy landscape) and the transition states that connect them.

The relative energies of these conformers are crucial, as they determine the most probable shapes the molecule will adopt under given conditions. This information is vital for understanding its biological activity and physical properties.

In Silico Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods offer powerful tools for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, techniques such as Time-Dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, identifying the electronic transitions responsible for the observed absorption bands.

Similarly, calculations of vibrational frequencies can generate a theoretical infrared (IR) spectrum, which helps in assigning the vibrational modes of the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy, providing an invaluable tool for structural elucidation and confirmation.

Computational Approaches to Chemical Reactivity and Reaction Mechanism Studies

Should this compound be involved in chemical reactions, computational chemistry provides the means to study the reaction mechanisms in detail. By locating the transition state structures and calculating the activation energies, the feasibility of different reaction pathways can be assessed. This approach can elucidate the step-by-step process of bond breaking and formation, offering a molecular-level understanding of the reaction. Such studies are instrumental in optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Space Exploration

To explore the dynamic behavior and conformational flexibility of this compound over time, molecular dynamics (MD) simulations would be the method of choice. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities as a function of time. This allows for a comprehensive exploration of the conformational space accessible to the molecule, revealing the interplay between different conformers and the time scales of their interconversion.

Chemical Reactivity and Derivatization Pathways of 4 Cyano 3 3 Methylphenyl Propiophenone

Reactions Involving the Nitrile Functionality

The electron-withdrawing nature of the cyano group deactivates the aromatic ring to which it is attached, yet the nitrile itself is a versatile functional group susceptible to numerous transformations.

Nucleophilic Addition Reactions to the Cyano Group

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. A common reaction is the addition of organometallic reagents, such as Grignard reagents, which attack the nitrile carbon. The resulting imine intermediate is then hydrolyzed to yield a ketone. This pathway provides a method for extending the carbon skeleton.

Another significant nucleophilic addition is the formation of cyanohydrins. libretexts.org While this reaction more commonly involves the addition of cyanide to a ketone, the principle of nucleophilic attack on a polarized multiple bond is fundamental. In the context of the nitrile group, strong nucleophiles can add across the C≡N bond, often requiring activation of the nitrile.

Hydrolysis of the Cyano Group to Carboxylic Acid or Amide Derivatives

The nitrile functionality can be completely or partially hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide, respectively. lumenlearning.comlibretexts.org The outcome of the reaction is highly dependent on the pH and reaction conditions. stackexchange.com

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of a carboxylic acid. libretexts.org The reaction proceeds through an amide intermediate which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgstackexchange.com

Base-Catalyzed Hydrolysis: When heated with a strong aqueous base like sodium hydroxide, the nitrile is hydrolyzed to a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Controlled hydrolysis to isolate the amide intermediate is also possible. This often requires milder conditions, such as using a mixture of trifluoroacetic acid and sulfuric acid or an alkaline solution of hydrogen peroxide. stackexchange.com

Table 1: Representative Hydrolysis Reactions of Aromatic Nitriles

| Substrate Example | Reagents & Conditions | Product | Description |

|---|---|---|---|

| Benzonitrile (B105546) | H₂SO₄, H₂O, Heat | Benzoic Acid | Complete hydrolysis to the carboxylic acid under acidic conditions. |

| Benzonitrile | NaOH, H₂O, Heat; then HCl | Benzoic Acid | Complete hydrolysis to the carboxylate salt, followed by acidification. |

| Benzonitrile | H₂O₂, NaOH, H₂O | Benzamide | Partial hydrolysis to the primary amide under controlled basic conditions. |

Intramolecular and Intermolecular Cyclization Reactions Mediated by the Nitrile Group

The nitrile group is a valuable participant in the synthesis of nitrogen-containing heterocycles. mdpi.com It can act as an electrophile in cyclization reactions, reacting with nucleophilic centers within the same molecule (intramolecular) or from another molecule (intermolecular). researchgate.net For instance, ketones can undergo copper-catalyzed cyclization with nitriles under basic conditions to form diversely functionalized pyrimidines. researchgate.netorganic-chemistry.org In these reactions, the nitrile acts as an electrophile, enabling consecutive carbon-carbon and carbon-nitrogen bond formations. researchgate.net This strategy represents a versatile platform for constructing pyrimidine (B1678525) structures from readily available ketones and nitriles. organic-chemistry.org

Radical cascade reactions also utilize the cyano group as a radical acceptor to form iminyl radicals, which can then undergo further transformations like hydrolysis into cyclic ketones or insertion reactions to form N-heterocycles. bohrium.com

Transformations at the Propiophenone (B1677668) Ketone Moiety

The propiophenone core, with its carbonyl group and adjacent α-carbon, is a hub for a wide array of chemical modifications.

Reductions and Oxidations of the Carbonyl Group

The carbonyl group of the propiophenone is readily reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed.

While ketones are already in a relatively oxidized state, they can undergo oxidative cleavage. The haloform reaction is a classic example where a methyl ketone is oxidized by a basic solution of a halogen. acs.org Although propiophenone is not a methyl ketone, related oxidative reactions can occur at the α-position under specific conditions.

Alpha-Functionalization Reactions (e.g., alkylation, acylation) Adjacent to the Carbonyl

The α-carbon atom adjacent to the carbonyl group is acidic and can be deprotonated by a suitable base to form an enolate ion. This enolate is a powerful nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at the α-position. researchgate.net

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form α-alkylated ketones. The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions.

Acylation: Reaction of the enolate with an acylating agent, such as an acid chloride or anhydride (B1165640), introduces an acyl group at the α-position, resulting in the formation of a β-dicarbonyl compound.

Other Functionalizations: A variety of other functional groups can be introduced at the α-position. For instance, α-benzoxylation of propiophenone derivatives can be achieved using terminal aryl alkenes in the presence of a catalyst and an oxidant. researchgate.net Similarly, α-(perfluoroalkylsulfonyl)propiophenones have been synthesized via nucleophilic substitution at the α-position, creating reagents for photoinduced perfluoroalkylation. nih.gov These methods are part of a broader strategy of C-H functionalization which has seen significant progress. nih.gov

Table 2: Examples of Alpha-Functionalization of Propiophenone Derivatives

| Reaction Type | Electrophile | Reagents & Conditions | Product Type |

|---|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., LDA), THF | α-Methyl propiophenone |

| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., NaH), Benzene | 1-Phenyl-1,3-butanedione derivative |

| Sulfonylation | Perfluorohexylsulfinate salt | α-Iodopropiophenone, DMF | α-(Perfluorohexylsulfonyl)propiophenone nih.gov |

| Benzoxylation | Styrene | nBu₄NI (catalyst), TBHP (oxidant) | α-Benzoyloxypropiophenone researchgate.net |

Reactivity of Aromatic Rings: Electrophilic and Nucleophilic Aromatic Substitutions

The presence of two chemically different aromatic rings in 4'-Cyano-3-(3-methylphenyl)propiophenone leads to distinct reactivity profiles for each ring towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. byjus.combyjus.com The regioselectivity and rate of these reactions are heavily influenced by the electronic nature of the substituents already present on the ring. masterorganicchemistry.com

Reactivity of the 4'-Cyanophenyl Ring: In contrast, the 4'-cyanophenyl ring is significantly deactivated towards electrophilic aromatic substitution. Both the cyano (-CN) group and the propiophenone carbonyl group (-C=O) are strong electron-withdrawing groups. These groups deactivate the aromatic ring by reducing its electron density, making it less nucleophilic. vaia.com Furthermore, both substituents are meta-directors. Therefore, any electrophilic substitution on this ring would be sluggish and would be directed to the positions meta to both the cyano and the propiophenone groups.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Substituents | Predicted Directing Effect | Predicted Major Products |

| 3-Methylphenyl | -CH₃ (activating), -CH(CH₃)CO-Ar (activating) | ortho, para-directing | Substitution at positions 2, 4, and 6 relative to the propiophenone chain |

| 4'-Cyanophenyl | -CN (deactivating), -CO- (deactivating) | meta-directing | Substitution at positions 3' and 5' relative to the propiophenone chain |

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is a reaction pathway for aromatic compounds bearing strong electron-withdrawing groups and a suitable leaving group. youtube.com

Reactivity of the 4'-Cyanophenyl Ring: The 4'-cyanophenyl ring of the molecule is a prime candidate for nucleophilic aromatic substitution, should a suitable leaving group (e.g., a halogen) be present on the ring. The strong electron-withdrawing nature of both the cyano and carbonyl groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. nih.gov Nucleophilic attack would preferentially occur at the positions ortho or para to the electron-withdrawing groups. For instance, if a halogen were present at the 2' or 3' position, it could potentially be displaced by a nucleophile.

Reactivity of the 3-Methylphenyl Ring: The 3-methylphenyl ring, being electron-rich due to the methyl group, is not susceptible to nucleophilic aromatic substitution under normal conditions.

Exploration of Novel Catalytic and Non-Catalytic Functionalizations

Modern synthetic chemistry offers a plethora of methods for the functionalization of molecules beyond classical aromatic substitution reactions. For a complex molecule like this compound, these methods can provide access to a wide range of derivatives by targeting specific C-H bonds or functional groups.

Catalytic C-H Functionalization

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high atom economy and novel retrosynthetic disconnections. rsc.org

Ketone-Directed C-H Arylation: The ketone moiety in this compound can act as a directing group in transition metal-catalyzed C-H activation. rsc.org Palladium-catalyzed reactions, for example, can facilitate the arylation of the ortho C-H bonds of the 4'-cyanophenyl ring. acs.orgresearchgate.net This approach allows for the introduction of new aryl groups at a position that is typically difficult to functionalize through classical electrophilic substitution.

γ-C(sp³)-H Arylation: Recent advances have enabled the palladium-catalyzed arylation of the less reactive γ-C(sp³)-H bonds in aliphatic ketones, using transient directing groups. nih.gov This strategy could potentially be applied to the propiophenone side chain, leading to the introduction of aryl groups at the terminal methyl group.

Table 2: Potential Catalytic C-H Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Target Site | Potential Product |

| ortho-C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide | C-H bonds at 3' and 5' positions | 3',5'-Diaryl-4'-cyano-3-(3-methylphenyl)propiophenone derivatives |

| γ-C(sp³)-H Arylation | Pd(II), Transient Directing Group, Aryl Halide | Terminal methyl group of the propiophenone chain | 4'-Cyano-3-(3-methylphenyl)-3-arylpropiophenone derivatives |

Non-Catalytic Functionalizations and Derivatizations

Beyond C-H activation, other functional groups in the molecule offer avenues for derivatization.

Reactions of the Ketone Carbonyl: The carbonyl group can undergo a wide range of classical ketone reactions. These include reduction to a secondary alcohol, reductive amination to form amines, and addition of Grignard or organolithium reagents to generate tertiary alcohols.

Reactions of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine. Furthermore, the nitrile functionality can participate in cycloaddition reactions to form various heterocyclic systems.

α-Functionalization of the Ketone: The α-carbon of the propiophenone moiety can be functionalized through enolate chemistry. For example, α-halogenation followed by elimination can introduce a double bond, or reaction with various electrophiles can lead to the introduction of new substituents at this position. Recent methods also describe the catalytic α-arylation of ketones. acs.org

These diverse reactivity pathways highlight the potential of this compound as a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in various fields of chemistry.

Applications of 4 Cyano 3 3 Methylphenyl Propiophenone in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Molecule Synthesis

Propiophenone (B1677668) and its derivatives are well-established as key intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. chemicalbook.comgoogle.com The core structure of 4'-Cyano-3-(3-methylphenyl)propiophenone offers several reactive sites that can be exploited for further molecular elaboration. The ketone functional group is particularly versatile, allowing for a variety of transformations such as reductions to alcohols, reductive aminations to form amines, and aldol (B89426) condensations to create carbon-carbon bonds.

The presence of the aromatic rings provides sites for electrophilic substitution reactions, allowing for the introduction of additional functional groups that can alter the molecule's steric and electronic properties. For instance, 3'-methyl propiophenone is a known key intermediate for the preparation of bupropion (B1668061) analogues, which are used in antidepressant medications. google.com Similarly, the general propiophenone structure is a starting material for pharmaceuticals like dextropropoxyphene. google.com The strategic placement of the cyano and methyl groups on the phenyl rings of this compound further diversifies its potential pathways in multi-step syntheses, making it a valuable precursor for creating complex, biologically active compounds.

Integration as a Building Block for Combinatorial Compound Libraries

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. These libraries are invaluable for drug discovery and materials science research, as they allow for the efficient screening of many compounds to find those with desired properties.

A molecule like this compound is an ideal candidate for use as a scaffold or building block in the generation of combinatorial libraries. Its structure possesses multiple points of diversity that can be independently modified. For example:

The ketone group can react with a variety of amines, hydrazines, or hydroxylamines.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine.

The aromatic rings can undergo various substitution reactions.

By systematically reacting the core scaffold of this compound with different sets of reagents at these diversification points, a large and structurally diverse library of compounds can be generated. This approach has been successfully applied to other scaffolds, such as the synthesis of a 288-compound library of 3,4,5-trisubstituted 2(5H)-furanones, which led to the discovery of a new class of antibiotic agents. nih.gov The application of this principle to the propiophenone scaffold could yield novel compounds for a range of applications.

Precursor for the Synthesis of Diverse Propiophenone Derivatives with Modified Electronic Properties

The electronic properties of an organic molecule are critical to its function, influencing everything from its reactivity to its optical and conductive characteristics. This compound serves as an excellent precursor for creating a family of propiophenone derivatives where these electronic properties can be systematically tuned.

The key to this tunability lies in the powerful electron-withdrawing nature of the cyano (–CN) group. rsc.org When attached to an aromatic system, the cyano group significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). eujournal.org This modification directly impacts the molecule's energy gap, which is a crucial parameter for electronic materials.

Starting with this compound, chemists can perform reactions at the ketone or aromatic rings to add other functional groups. The interplay between the electron-withdrawing cyano group and the newly introduced substituents (which could be either electron-donating or electron-withdrawing) allows for fine control over the final electronic structure of the derivative. This strategy is fundamental in the design of materials for organic electronics.

| Modification | Expected Effect on Electronic Properties | Potential Application |

| Addition of Electron-Donating Groups (e.g., -OCH₃, -NH₂) | Decreased HOMO-LUMO energy gap, potential for red-shifted absorption. | Organic Solar Cells (OSCs), Organic Light-Emitting Diodes (OLEDs) |

| Addition of further Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Further lowering of HOMO/LUMO levels, increased electron affinity. | n-type semiconductors in Organic Field-Effect Transistors (OFETs) |

| Extension of π-Conjugation | Narrowed energy gap, enhanced charge mobility. | Conductive polymers, nonlinear optical materials. |

This table illustrates the theoretical effects of modifying the this compound scaffold.

Application as a Chemical Probe in Enzyme-Catalyzed Reactions

A chemical probe is a small molecule used to study and manipulate biological systems, such as enzymes, by selectively binding to them and reporting on their activity. While there is no specific documented use of this compound as a chemical probe, its structure contains features that could be adapted for this purpose.

The ketone functional group is a key feature, as it can act as an electrophilic site capable of forming covalent or non-covalent interactions with nucleophilic residues (such as serine, threonine, or cysteine) in the active site of an enzyme. The propiophenone scaffold itself provides a rigid framework to which other functionalities could be attached, such as:

A reporter group: A fluorescent or chromophoric tag that changes its signal upon binding to the target enzyme.

A reactive group: A "warhead" designed to form an irreversible covalent bond with the enzyme, allowing for activity-based protein profiling.

A selectivity group: Moieties that enhance binding affinity and selectivity for a specific target enzyme over others.

The development of such a probe would involve synthetic modification of the parent compound to incorporate these necessary elements, leveraging its role as a versatile synthetic intermediate.

Influence of the Cyano Group on the Electronic and Optical Properties of Materials

The cyano (–CN) group is a small but exceptionally influential functional group in materials science due to its strong electron-withdrawing character and linear geometry. rsc.org Its incorporation into organic molecules, such as in this compound, can dramatically alter the electronic and optical properties of resulting materials. rsc.orgeujournal.org

Electronic Properties: The primary electronic effect of the cyano group is its ability to lower the energy of the molecular orbitals through its negative inductive and mesomeric effects. rsc.org This generally leads to a reduction in the HOMO-LUMO energy gap. eujournal.org A smaller energy gap means that less energy is required to excite an electron, which has profound implications for electronic devices. Materials incorporating cyano groups often exhibit enhanced electron affinity, making them good candidates for n-type semiconductors used in organic solar cells and transistors. nih.gov

Optical Properties: The changes in electronic structure induced by the cyano group directly affect how a molecule interacts with light. Key optical effects include:

Bathochromic (Red) Shift: The lowering of the energy gap often causes the molecule to absorb light at longer wavelengths, resulting in a red-shift in its absorption spectrum. rsc.orgnih.gov

Tunable Emission: In fluorescent materials, the presence and number of cyano groups can be used to tune the emission color across the visible spectrum, from green to yellow to red. rsc.org

Nonlinear Optical (NLO) Properties: The significant charge transfer within molecules containing strong electron-withdrawing groups like –CN can lead to large third-order NLO responses, which are useful for applications in photonics and optical communications. nih.gov

Emerging Research Themes and Future Perspectives on 4 Cyano 3 3 Methylphenyl Propiophenone Analogs

Development of More Sustainable and Atom-Economical Synthetic Routes

A paramount theme in modern chemical synthesis is the adherence to the principles of green chemistry, with atom economy being a central tenet. ontosight.aiwikipedia.org Traditional synthetic routes to complex molecules often involve multi-step processes with low atom economy, leading to significant chemical waste. aip.org Future research on 4'-Cyano-3-(3-methylphenyl)propiophenone and its analogs will undoubtedly prioritize the development of more sustainable and efficient synthetic methodologies.

Key Strategies:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy that minimizes the need for pre-functionalized starting materials, thereby reducing steps and improving atom economy. ontosight.ai Catalytic systems, particularly those based on transition metals like palladium, could enable the direct coupling of aryl or alkyl fragments to the propiophenone (B1677668) core.

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. ijres.org Designing a one-pot synthesis for propiophenone derivatives from simple, readily available precursors would represent a significant advancement over classical stepwise approaches like the Friedel-Crafts reaction. ijres.orgwikipedia.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and scalability. rsc.org Applying flow chemistry to the synthesis of propiophenone analogs can lead to higher yields, reduced reaction times, and minimized waste generation compared to batch processing.

The table below illustrates a conceptual comparison between a traditional synthetic approach and a potential atom-economical alternative for a generic propiophenone derivative.

| Feature | Traditional Route (e.g., Friedel-Crafts Acylation) | Atom-Economical Route (e.g., MCR) |

| Principle | Stepwise formation of bonds with stoichiometric reagents. | Convergent, one-pot synthesis. ontosight.ai |

| Byproducts | Significant generation of inorganic salts and other waste. | Minimal byproducts (e.g., water). |

| Atom Economy | Often low (<50%). wikipedia.org | Potentially high (>80%). |

| Steps | Multiple steps for precursor synthesis and final coupling. | Typically a single synthetic operation. ijres.org |

Investigation of Novel Catalytic Applications for Propiophenone Functionalization

The propiophenone scaffold is an excellent platform for exploring novel catalytic transformations. The carbonyl group and the adjacent α- and β-carbons are all sites amenable to functionalization, opening avenues for creating diverse molecular architectures.

Asymmetric Catalysis: The synthesis of chiral propiophenone derivatives is of great interest, particularly for pharmaceutical applications. ontosight.aiontosight.ai Future research will likely focus on the development of novel chiral catalysts for enantioselective reactions such as:

Asymmetric Hydrogenation: Reduction of the ketone to form chiral alcohols.

Asymmetric Aldol (B89426) and Mannich Reactions: Functionalization at the α-position to create new carbon-carbon and carbon-nitrogen bonds with high stereocontrol.

Photoredox Catalysis: The use of light to drive chemical reactions under mild conditions has revolutionized organic synthesis. nih.gov Propiophenone analogs could be functionalized via photoredox-mediated C-H activation, allowing for the introduction of various substituents at specific positions on the aromatic rings, a process that is often challenging using traditional methods. nih.gov

Heterogeneous Catalysis: The development of robust, recyclable heterogeneous catalysts for propiophenone transformations is crucial for industrial scalability and sustainability. cymitquimica.com Porous organic polymers or metal-organic frameworks (MOFs) functionalized with active catalytic sites could offer high efficiency and easy separation from the reaction mixture. optica.org

A summary of potential catalytic functionalizations is presented below.

| Reaction Type | Target Site | Potential Outcome |

| Asymmetric Hydrogenation | Carbonyl group | Enantiomerically enriched secondary alcohols |

| α-Arylation | α-Carbon | Introduction of new aryl groups |

| Reductive Amination | Carbonyl group | Synthesis of chiral amines rsc.org |

| C-H Functionalization | Aromatic rings | Regioselective introduction of functional groups |

Exploration of Unprecedented Reactivity Modalities and Mechanistic Insights

Understanding the fundamental reactivity of this compound analogs is key to unlocking their full potential. The interplay between the electron-withdrawing cyano group, the ketone, and the substituted aromatic rings can lead to unique chemical behaviors.

Michael Acceptor Reactivity: Analogs containing α,β-unsaturation, such as chalcone-like structures, can act as Michael acceptors. The cyano group can modulate the electrophilicity of the β-carbon, influencing its reactivity with nucleophiles. Investigating these Michael addition reactions could lead to new synthetic methodologies and the discovery of novel bioactive compounds. synthon-chemicals.com

Radical Reactions: The propiophenone core can be involved in radical-mediated reactions. For instance, the phenyl radical's reaction with alkynes has been studied, and similar mechanistic investigations could be applied to intramolecular or intermolecular reactions involving propiophenone derivatives, potentially leading to novel cyclization or addition products. rsc.org

Mechanistic Studies using DFT: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the electronic structure of molecules. ossila.com Future studies will undoubtedly employ DFT to model transition states, rationalize observed regioselectivity and stereoselectivity, and guide the design of new reactions and catalysts for propiophenone functionalization. ossila.com

Integration of the Compound into Advanced Functional Materials Architectures

The structural features of this compound analogs make them attractive candidates for incorporation into advanced functional materials. The rigid aromatic components, the polar cyano and carbonyl groups, and the potential for extended conjugation suggest applications in optics, electronics, and polymer science.

Nonlinear Optical (NLO) Materials: Molecules with a high degree of π-conjugation and significant charge separation (donor-acceptor systems) can exhibit large second-order NLO responses. rsc.orgresearchgate.net Chalcone (B49325) derivatives, which are structurally related to potential α,β-unsaturated propiophenone analogs, are known for their NLO properties. aip.orgijres.org By incorporating electron-donating groups onto one of the phenyl rings and leveraging the electron-withdrawing nature of the cyanophenyl moiety, novel NLO materials could be developed. researchgate.net

Liquid Crystals: The cyanobiphenyl unit is a classic component of liquid crystalline materials due to its rod-like shape and large dipole moment. wikipedia.orgsynthon-chemicals.comrsc.orgmdpi.com The 4'-cyano-phenyl portion of the target compound suggests that its derivatives could be designed as liquid crystals or as dopants to modulate the properties of liquid crystal mixtures.

Photoinitiators for Polymerization: Ketones are widely used as photoinitiators for polymerization reactions. nih.gov Upon exposure to UV light, they can generate radicals that initiate the polymerization of monomers. The specific substitution pattern on the aromatic rings of propiophenone analogs could be tuned to optimize their absorption characteristics for use with different light sources, such as visible light LEDs, in applications like 3D printing. nih.gov

Photoactive Polymers: By incorporating the propiophenone chromophore into a polymer backbone or as a pendant group, new photoactive materials could be created. Such polymers might find use in photolithography, data storage, or as coatings that change their properties upon irradiation. nih.gov

| Material Class | Relevant Structural Feature | Potential Application |

| Nonlinear Optical (NLO) Materials | π-conjugated system, donor-acceptor groups rsc.orgresearchgate.net | Optical communications, frequency doubling ijres.org |

| Liquid Crystals | Rod-like shape, cyanophenyl group wikipedia.org | Displays, sensors |

| Photoinitiators | Ketone moiety nih.gov | 3D printing, coatings |

| Photoactive Polymers | Propiophenone chromophore | Photolithography, data storage |

Advancements in Computational Prediction and Design for Propiophenone Derivatives

Computational chemistry is an increasingly indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds and catalysts before their synthesis.

In Silico Target Prediction: For medicinal chemistry applications, computational methods can predict the potential biological targets of novel propiophenone derivatives. researchgate.net By docking these molecules into the binding sites of various proteins, researchers can prioritize the synthesis of compounds with the highest probability of desired biological activity. researchgate.net

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of propiophenone analogs with their observed activity (e.g., catalytic efficiency, biological potency). These models can then be used to predict the activity of yet-unsynthesized compounds, guiding the design of more potent derivatives.

Designing Novel Catalysts: Computational approaches are being used to design more effective catalysts. For reactions involving propiophenone functionalization, quantum mechanics can model the interaction between the substrate and the catalyst, allowing for the in silico optimization of the catalyst structure to improve selectivity and efficiency.

The synergy between computational prediction and experimental validation is expected to accelerate the discovery and development of novel this compound analogs with tailored properties for a wide range of applications. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4'-Cyano-3-(3-methylphenyl)propiophenone, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of arylpropiophenones typically involves Friedel-Crafts acylation or cross-coupling reactions. For cyano-substituted derivatives, nitrile introduction via nucleophilic substitution (e.g., using KCN or CuCN) or cyano-group retention during protective group strategies is critical . Optimize yields by controlling reaction temperature (e.g., 60–80°C for acylation) and stoichiometric ratios (1:1.2 for acyl chloride to aromatic substrate). Monitor intermediates via TLC (silica gel, hexane:EtOAc 3:1) to minimize side products .

Q. How should purification and characterization of this compound be conducted to ensure high purity?

- Methodological Answer : Use column chromatography (silica gel, gradient elution with hexane:EtOAc) for initial purification. Recrystallization from ethanol/water (4:1 v/v) enhances crystallinity. Characterize via /-NMR (CDCl₃) to confirm cyano (–CN) and methylphenyl substituents. Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) to resolve ambiguities .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : Employ HPLC-UV (C18 column, acetonitrile:water 70:30, λ = 254 nm) for impurity profiling. Validate with LC-MS (ESI+) to detect residual solvents or byproducts (e.g., unreacted precursors). Quantify impurities using external calibration curves with ≥95% confidence intervals .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-methylphenyl and 4'-cyano substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano group deactivates the aryl ring, reducing electrophilic substitution rates. Steric hindrance from the 3-methyl group may direct coupling reactions to the para position. Validate via comparative studies: React this compound with Pd-catalyzed Suzuki-Miyaura partners (e.g., arylboronic acids) under inert conditions. Use -NMR (if fluorinated partners) or X-ray crystallography to confirm regioselectivity .

Q. What strategies mitigate thermal degradation during prolonged storage of this compound?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to minimize hydrolysis of the cyano group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Add antioxidants (e.g., BHT, 0.01% w/w) to suppress radical-mediated degradation .

Q. How can computational modeling predict the compound’s electronic structure and solubility parameters?

- Methodological Answer : Use Gaussian or ORCA software for DFT calculations (B3LYP/def2-TZVP) to map HOMO/LUMO energies and dipole moments. Predict solubility via COSMO-RS simulations, correlating with experimental logP values (HPLC retention times). Validate solvation free energies using MD simulations (GROMACS) .

Q. What contradictions exist in reported bioactivity data for structurally analogous propiophenones, and how can they be resolved?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, ionic strength). Standardize protocols using a reference inhibitor (e.g., rotenone for oxidoreductases) and replicate studies in triplicate. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .

Methodological Notes

- Synthetic Caution : Avoid using aqueous workup for nitrile-containing intermediates; prefer anhydrous Na₂SO₄ for drying .

- Safety : Handle cyano compounds in fume hoods with nitrile gloves and P95 respirators due to potential cyanide release .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in open-access repositories (e.g., Zenodo) with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.